5-Bromo-N-isobutyl-3-methylbenzofuran-2-carboxamide
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Overview
Description
5-Bromo-N-isobutyl-3-methylbenzofuran-2-carboxamide is a synthetic organic compound with the molecular formula C14H16BrNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-isobutyl-3-methylbenzofuran-2-carboxamide typically involves the bromination of a benzofuran precursor followed by amide formation. One common synthetic route includes:
Amide Formation: The subsequent reaction of the brominated benzofuran with isobutylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-isobutyl-3-methylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-N-isobutyl-3-methylbenzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Material Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-isobutyl-3-methylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain kinases or other proteins involved in cell signaling .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylbenzofuran: A structurally similar compound with different substituents.
N-isobutyl-3-methylbenzofuran-2-carboxamide: Lacks the bromine atom but shares the core structure.
5-Bromo-N-isobutylbenzofuran-2-carboxamide: Similar but without the methyl group at the 3-position.
Uniqueness
5-Bromo-N-isobutyl-3-methylbenzofuran-2-carboxamide is unique due to the specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H16BrNO2 |
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Molecular Weight |
310.19 g/mol |
IUPAC Name |
5-bromo-3-methyl-N-(2-methylpropyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C14H16BrNO2/c1-8(2)7-16-14(17)13-9(3)11-6-10(15)4-5-12(11)18-13/h4-6,8H,7H2,1-3H3,(H,16,17) |
InChI Key |
ULGPECHGZGPLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NCC(C)C |
Origin of Product |
United States |
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